1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene is a chlorinated aromatic compound featuring a thioether linkage between two benzene rings. Its molecular formula is C₁₃H₁₀Cl₂S, with a chlorine atom at the 1-position of the primary benzene ring and a (3-chlorophenyl)sulfanylmethyl group at the 2-position.
Properties
IUPAC Name |
1-chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2S/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQUFUHEKWTJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1-chloro-2-methylbenzene with 3-chlorobenzenethiol. The reaction is carried out under specific conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-chloro-2-methylbenzene and 3-chlorobenzenethiol.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Solvent: A suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is used to dissolve the reactants and provide a medium for the reaction.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding thiols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, or thiols. The reactions are typically carried out in polar solvents like DMF or THF.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions, particularly those involving sulfur-containing compounds.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chlorinated benzene rings and the sulfanylmethyl group, which can participate in various chemical reactions. These interactions can affect biological systems by modifying enzyme activity, disrupting cellular processes, or altering biochemical pathways.
Comparison with Similar Compounds
Positional Isomers: 1-Chloro-2-[(4-Chlorophenyl)sulfanylmethyl]benzene
Key Differences :
- Structure : The 4-chlorophenyl isomer substitutes the chlorine on the secondary benzene ring at the para-position instead of the meta-position .
- Physicochemical Properties : Positional isomerism affects dipole moments and crystal packing. For example, the 4-chlorophenyl analog (CAS 880486-13-5) has a molecular weight of 269.19 g/mol , identical to the target compound, but distinct melting points and solubility profiles due to symmetry differences.
Simplified Analog: 1-Chloro-2-(Methylsulfanyl)benzene
Key Differences :
- Structure : Replaces the (3-chlorophenyl)sulfanylmethyl group with a simpler methylsulfanyl (-SMe) group, resulting in the formula C₇H₇ClS .
- Properties :
- Lower molecular weight (162.7 g/mol vs. 269.19 g/mol).
- Reduced steric hindrance and lipophilicity due to the absence of the chlorinated phenyl ring.
- Applications : Primarily used as an intermediate in photoredox catalysis, whereas the target compound’s bulkier structure may favor pesticidal activity .
Oxidized Derivatives: 1-Chloro-2-(Methylsulfinyl)benzene
Key Differences :
Chlorinated Benzyl Derivatives: 2-Chlorobenzyl Chloride
Key Differences :
Ethylene-Linked Analogs: 2-Chlorostilbene
Key Differences :
- Structure : Contains a styrenic double bond (C=C) between benzene rings instead of a thioether bridge, with the formula C₁₄H₁₁Cl .
- Conjugation Effects : The ethenyl group enables extended π-conjugation, resulting in UV absorbance properties absent in the target compound.
- Reactivity : Participates in Diels-Alder and photochemical reactions, unlike the thioether’s nucleophilic sulfur-based reactivity .
Research Findings and Implications
- Positional Isomerism : The meta- vs. para-chlorine substitution in thioether-linked compounds significantly impacts electronic properties and bioactivity. For instance, para-substituted analogs may exhibit higher pesticidal efficacy due to enhanced electron withdrawal .
- Functional Group Effects : Sulfinyl derivatives show increased polarity and reactivity, making them unsuitable for environmental applications compared to stable thioethers .
- Toxicity Trends : Chlorinated benzyl derivatives (e.g., 2-Chlorobenzyl chloride) are more acutely toxic than thioether analogs, emphasizing the role of substituent reactivity in hazard profiles .
Biological Activity
1-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]benzene is a chemical compound that has garnered attention for its biological activity. This article provides a comprehensive overview of its biological properties, including mutagenicity, toxicokinetics, and potential health effects based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its chloro and sulfanyl functional groups attached to a benzene ring. This structure is crucial for its interactions with biological systems.
Mutagenicity
Research indicates that compounds related to this compound exhibit varying degrees of mutagenic activity. Specifically, studies have shown weak mutagenic effects in bacterial test systems but not in mammalian cell tests in vitro. For instance, 1-Chloro-2-nitrobenzene, a related compound, demonstrated weak clastogenic activity in mammalian cells, suggesting that structural analogs may also possess similar properties .
Toxicokinetics
Toxicokinetic studies reveal significant absorption and metabolism of this compound:
- Absorption : The compound is absorbed through various routes including oral, dermal, and inhalation. In rat studies, approximately 80% of the dose was absorbed orally .
- Excretion : Following administration, the majority of the compound is excreted via urine (71-74%) and feces (20-27%). Notably, metabolites such as glucuronides and sulfates were identified in urine .
Health Effects
The health effects associated with exposure to this compound include:
- Hematological Changes : Compounds similar to this compound have been linked to methaemoglobinaemia, which can lead to regenerative anemia due to oxidative damage to erythrocytes .
- Organ Toxicity : Increased liver and kidney weights were observed in animal studies at low exposure levels, indicating potential organ toxicity .
Case Studies
Several case studies highlight the biological implications of exposure to chlorinated compounds:
- Study on Rats : A study administering 65 mg/kg bw/day for 11 days showed significant renal and hepatic changes, with the highest concentrations of the compound found in these organs after treatment .
- Skin Sensitization Tests : Tests conducted on guinea pigs indicated that while initial skin sensitization was not observed, subsequent challenges led to positive reactions in 50% of subjects, suggesting potential sensitizing properties .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
